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Peptide nucleic acid, T10-lysine - 139166-85-1

Peptide nucleic acid, T10-lysine

Catalog Number: EVT-452757
CAS Number: 139166-85-1
Molecular Formula: C116H155N43O41
Molecular Weight: 2807.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Peptide nucleic acids are derived from the combination of peptide chemistry and nucleic acid hybridization principles. T10-lysine specifically refers to a sequence of ten thymine bases linked to a lysine residue, which enhances its solubility and cellular uptake. The classification of T10-lysine falls under the broader category of peptide nucleic acids, which are recognized for their potential in gene regulation and as therapeutic agents due to their ability to bind selectively to DNA and RNA targets .

Synthesis Analysis

The synthesis of peptide nucleic acids, including T10-lysine, can be conducted through automated or manual solid-phase synthesis methods. The general process involves several key steps:

  1. Preparation of Resin: A solid support resin is functionalized with a linker molecule, typically 2-aminoethoxy-2-ethoxy acetic acid.
  2. Coupling Steps: N-protected nucleobases are sequentially coupled to the resin-bound linker. Each coupling step is followed by deprotection to remove protecting groups.
  3. Cleavage: After the desired sequence is assembled, the PNA is cleaved from the resin using a cleavage cocktail (commonly trifluoroacetic acid) .
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) techniques to obtain the desired purity .

Technical parameters such as reaction time, temperature, and concentration of reagents are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of peptide nucleic acid, T10-lysine, consists of a backbone formed by repeating units of 2-aminoethyl glycine linked via peptide bonds. The specific sequence includes ten thymine bases (T) attached to a lysine side chain, which contributes to its amphiphilic properties. This structure allows T10-lysine to adopt specific conformations that facilitate hybridization with complementary DNA or RNA strands.

Structural Characteristics

  • Backbone: Polyamide structure composed of 2-aminoethyl glycine.
  • Side Chain: Lysine contributes positive charge and enhances solubility.
  • Hybridization: Maintains Watson-Crick base pairing rules despite structural differences from natural nucleic acids .
Chemical Reactions Analysis

Peptide nucleic acids like T10-lysine participate in various chemical reactions primarily involving hybridization with complementary nucleic acids. Key reactions include:

  1. Hybridization: T10-lysine binds to complementary DNA or RNA sequences through hydrogen bonding.
  2. Stability Studies: Research indicates that T10-lysine exhibits high stability against enzymatic degradation in human serum and cellular extracts .
  3. Modification Reactions: Chemical modifications can be introduced into the PNA backbone to enhance properties such as cellular uptake or specificity .

These reactions are monitored using techniques like liquid chromatography-mass spectrometry (LC-MS) to ensure successful conjugation and purity.

Mechanism of Action

The mechanism of action for peptide nucleic acid, T10-lysine, involves its ability to bind selectively to target nucleic acid sequences. Upon hybridization, T10-lysine can inhibit transcription or translation processes by blocking access to essential genetic elements.

Key Mechanistic Insights

  • Binding Affinity: The unique backbone structure allows for stronger binding affinities compared to traditional oligonucleotides.
  • Gene Regulation: By targeting specific sequences within mRNA or DNA, T10-lysine can modulate gene expression effectively .
  • Stabilization Against Degradation: The resistance of T10-lysine to enzymatic degradation enhances its potential as a therapeutic agent .
Physical and Chemical Properties Analysis

Peptide nucleic acid, T10-lysine, possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: Enhanced solubility due to the lysine side chain.
  • Stability: High stability in biological environments allows for prolonged activity.
  • Melting Temperature: The melting temperature of PNA-DNA hybrids is generally higher than that of DNA-DNA hybrids due to stronger binding interactions.

Quantitative analyses often involve determining melting temperatures through UV absorbance studies or assessing binding kinetics using fluorescence spectroscopy .

Applications

Peptide nucleic acid, T10-lysine, has diverse applications in molecular biology and medicine:

  1. Gene Therapy: Utilized for targeted gene silencing or modulation.
  2. Diagnostics: Employed in assays for detecting specific nucleic acid sequences associated with diseases.
  3. Antimicrobial Agents: Investigated for use against bacterial infections by targeting essential genes within pathogens .
  4. Research Tools: Used in studies involving gene expression regulation and molecular interactions.

The versatility of T10-lysine positions it as a valuable tool in both research settings and clinical applications, highlighting its potential impact on future therapeutic strategies .

Introduction to Peptide Nucleic Acids (PNAs)

Historical Development and Discovery of PNAs

Peptide Nucleic Acids (PNAs) were first synthesized in 1991 by Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt at the University of Copenhagen. This breakthrough aimed to create a synthetic DNA analog capable of sequence-specific recognition of double-stranded DNA (dsDNA) without enzymatic degradation [2] [4]. The initial design replaced DNA’s sugar-phosphate backbone with N-(2-aminoethyl)glycine units, forming a pseudopeptide structure that maintained nucleobase spacing identical to natural nucleic acids [2] [10]. Unlike earlier oligonucleotide analogs (e.g., phosphorothioates), PNAs exhibited unprecedented binding affinity and specificity due to their charge-neutral backbone, enabling strand invasion into dsDNA and formation of stable PNA-DNA-PNA triplexes [2] [10]. The discovery opened avenues in antisense therapy, gene editing, and diagnostic sensing, positioning PNAs as versatile biomimetic tools [4].

Structural and Functional Comparison with Natural Nucleic Acids

PNAs diverge fundamentally from DNA and RNA in backbone composition, replacing phosphodiester linkages with achiral, polyamide N-(2-aminoethyl)glycine chains. Nucleobases (adenine, guanine, cytosine, thymine) attach via methylene carbonyl linkers, preserving Watson-Crick base-pairing distances [2] [4]. Key functional differences include:

  • Backbone Neutrality: The absence of phosphate groups eliminates electrostatic repulsion with nucleic acid targets, enhancing hybridization strength. For example, a T10 PNA binds complementary dA10 DNA with a melting temperature (Tm) of 86°C, versus 23°C for the equivalent DNA-DNA duplex [10].
  • Hybridization Specificity: Single-base mismatches reduce PNA-DNA duplex stability more significantly than in natural nucleic acids, enabling precise mismatch discrimination [2] [10].
  • Biostability: The synthetic backbone confers resistance to nucleases and proteases, extending half-life in biological environments beyond 48 hours [10].
  • Binding Motifs: PNAs recognize dsDNA via three motifs: (i) triplex invasion (Hoogsteen base-pairing), (ii) duplex invasion (Watson-Crick binding displacing one DNA strand), and (iii) double-duplex invasion using pseudocomplementary PNAs [2] [10].

Table 1: Structural and Functional Properties of PNAs vs. Natural Nucleic Acids

PropertyPNADNA/RNA
BackboneN-(2-aminoethyl)glycineSugar-phosphate
ChargeNeutralNegative
Hybridization StrengthHigh (Tm = 86°C for T10-dA10)Moderate (Tm = 23°C for dT10-dA10)
Nuclease ResistanceHighLow
Mismatch DiscriminationEnhancedModerate

Significance of T10-Lysine in PNA Backbone Design

T10-lysine—a homothymine PNA decamer conjugated to four lysine residues—exemplifies strategic modifications to overcome inherent PNA limitations. Unmodified PNAs suffer from:

  • Hydrophobicity and Aggregation: The neutral backbone promotes hydrophobic interactions between nucleobases, reducing solubility and causing nonspecific binding [2] [5].
  • Cellular Delivery Challenges: Charge neutrality impedes membrane crossing, limiting intracellular applications [10].

T10-lysine addresses these issues through:

  • Enhanced Solubility: Lysine’s primary ε-amino groups increase hydrophilicity. The solubility of T10-lysine reaches 46.5 mg/mL, ninefold higher than unmodified T10 PNA (5.0 mg/mL) [5].
  • Electrostatic Targeting: Protonated lysine residues (pKa ≈ 10.5) under physiological conditions enable electrostatic interactions with negatively charged DNA phosphates, stabilizing strand-invasion complexes [9] [10].
  • Functional Anchoring: Lysine’s amino groups facilitate covalent conjugation to surfaces (e.g., gold electrodes in biosensors) or carrier peptides, improving delivery and immobilization [5] [7].

Table 2: Solubility and Functional Advantages of T10-Lysine vs. Unmodified PNA

ParameterT10-LysineUnmodified T10 PNA
Solubility in Water46.5 mg/mL5.0 mg/mL
Key ModificationsFour C-terminal lysinesNone
Charge at pH 7+4 (lysine NH3+)Neutral
ApplicationsBiosensors, gene regulationLimited by poor solubility

Lysine incorporation also optimizes binding kinetics:

  • Salt Tolerance: Lysine counteracts salt-induced inhibition of PNA-dsDNA binding (e.g., 150 mM KCl) by competing with cations for DNA phosphate interactions [10].
  • Conformational Pre-organization: γ-Lysine-modified PNAs adopt right-handed helices mimicking DNA, accelerating hybridization [3].
  • Biosensor Compatibility: Lysine-amino groups enable stable anchoring to nanostructured gold surfaces via amine-gold interactions, facilitating electrochemical detection of DNA hybridization [5].

Synthetic routes to T10-lysine involve solid-phase peptide synthesis using tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) strategies. Lysine residues are typically incorporated at the C-terminus using Nα-Boc-Nε-(2-chloro-Cbz)-lysine, followed by global deprotection [6].

Properties

CAS Number

139166-85-1

Product Name

Peptide nucleic acid, T10-lysine

IUPAC Name

(2S)-6-amino-2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-aminoethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]hexanamide

Molecular Formula

C116H155N43O41

Molecular Weight

2807.7 g/mol

InChI

InChI=1S/C116H155N43O41/c1-65-35-150(107(191)130-97(65)181)55-86(170)140(25-15-118)45-76(160)120-16-26-141(87(171)56-151-36-66(2)98(182)131-108(151)192)46-77(161)121-17-27-142(88(172)57-152-37-67(3)99(183)132-109(152)193)47-78(162)122-18-28-143(89(173)58-153-38-68(4)100(184)133-110(153)194)48-79(163)123-19-29-144(90(174)59-154-39-69(5)101(185)134-111(154)195)49-80(164)124-20-30-145(91(175)60-155-40-70(6)102(186)135-112(155)196)50-81(165)125-21-31-146(92(176)61-156-41-71(7)103(187)136-113(156)197)51-82(166)126-22-32-147(93(177)62-157-42-72(8)104(188)137-114(157)198)52-83(167)127-23-33-148(94(178)63-158-43-73(9)105(189)138-115(158)199)53-84(168)128-24-34-149(54-85(169)129-75(96(119)180)13-11-12-14-117)95(179)64-159-44-74(10)106(190)139-116(159)200/h35-44,75H,11-34,45-64,117-118H2,1-10H3,(H2,119,180)(H,120,160)(H,121,161)(H,122,162)(H,123,163)(H,124,164)(H,125,165)(H,126,166)(H,127,167)(H,128,168)(H,129,169)(H,130,181,191)(H,131,182,192)(H,132,183,193)(H,133,184,194)(H,134,185,195)(H,135,186,196)(H,136,187,197)(H,137,188,198)(H,138,189,199)(H,139,190,200)/t75-/m0/s1

InChI Key

LRSFXPLKCFQBGL-AREVDUJESA-N

SMILES

CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C

Synonyms

peptide nucleic acid, T10-lysine
PNA H-T(10)-Lys(NH2)
PNA T10Lys
T10Lys

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C

Isomeric SMILES

CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C

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